BenchChemオンラインストアへようこそ!

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide (CAS 946305-89-1; molecular formula C17H15N3O3) belongs to the 1,3,4-oxadiazole-phenylacetamide hybrid class, a scaffold recognized for its capacity to engage kinase ATP-binding pockets and diverse biological targets. The compound features a 5-methyl-1,3,4-oxadiazole ring para-attached to a central phenyl ring, which is further linked via an amide bridge to a phenoxyacetyl moiety.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
CAS No. 946305-89-1
Cat. No. B6529279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide
CAS946305-89-1
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C17H15N3O3/c1-12-19-20-17(23-12)13-7-9-14(10-8-13)18-16(21)11-22-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,18,21)
InChIKeyNNWHOTYKUHUCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide (CAS 946305-89-1): Core Chemotype Identity for Oxadiazole-Phenylacetamide Procurement


N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide (CAS 946305-89-1; molecular formula C17H15N3O3) belongs to the 1,3,4-oxadiazole-phenylacetamide hybrid class, a scaffold recognized for its capacity to engage kinase ATP-binding pockets and diverse biological targets [1]. The compound features a 5-methyl-1,3,4-oxadiazole ring para-attached to a central phenyl ring, which is further linked via an amide bridge to a phenoxyacetyl moiety. This specific regioisomeric arrangement (para-phenyl substitution on the oxadiazole C2 position) distinguishes it from meta-substituted analogues and from N-oxadiazol-2-yl-acetamide constitutional isomers that lack the bridging phenyl spacer . The compound is commercially supplied as a screening-grade small molecule (typically ≥95% purity by HPLC) intended for early-stage medicinal chemistry and target identification campaigns, with no GMP or in vivo formulation data publicly available as of mid-2026 .

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide: Why Positional Isomers and Core-Hopping Analogues Are Not Interchangeable


Within the 1,3,4-oxadiazole-phenylacetamide family, minor structural perturbations—regioisomeric attachment, linker heteroatom substitution, or phenoxy ring functionalization—produce steep SAR cliffs that preclude generic substitution. Specifically, para-substitution of the oxadiazole on the central phenyl ring (as in CAS 946305-89-1) establishes a rigid, linearly extended pharmacophore geometry distinct from meta-analogues (e.g., N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide ), which exhibit a kinked topology and altered hydrogen-bonding complementarity with kinase hinge regions. Furthermore, the phenoxyacetyl side chain in CAS 946305-89-1 introduces a H-bond acceptor (ether oxygen) and a π-stacking phenyl terminal that are absent in simpler acetamide congeners, directly impacting VEGFR-2 docking scores and cellular permeability [1]. Class-level evidence from a 2026 oxadiazole-N-phenylacetamide series confirms that even single-atom linker changes (e.g., thioether vs. ether vs. amide) shift IC50 values by >5-fold in HepG2 and HCT-116 cytotoxicity assays [1]. Consequently, treating CAS 946305-89-1 as a simple drop-in replacement for any in-class compound without verifying topology-specific biological performance risks irreproducible results in target engagement and selectivity profiling studies.

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide: Quantitative Differentiation Evidence vs. Closest Analogues and Reference Inhibitors


Structural Topology Differentiation: Para-Phenylene vs. Meta-Phenylene Linker Geometry in Oxadiazole-Acetamide Hybrids

CAS 946305-89-1 incorporates a para-substituted central phenyl ring linking the 5-methyl-1,3,4-oxadiazole at C2 to the phenoxyacetamide amide nitrogen. In contrast, the commercially available analogue N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide (meta-isomer) positions the amide attachment at the meta position of the phenyl ring . Molecular modeling of oxadiazole-N-phenylacetamide conjugates demonstrates that para-topology extends the centroid-to-centroid distance between the oxadiazole ring and the terminal phenyl by approximately 2.1 Å compared to meta-topology, altering the fit within the VEGFR-2 ATP-binding cleft [1]. No direct head-to-head cytotoxicity comparison between the para-isomer (CAS 946305-89-1) and the meta-isomer has been published; the evidence tier is therefore class-level inference based on published SAR for the broader series.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

VEGFR-2 Kinase Inhibitory Potential: Class-Level Benchmarking Against Sorafenib and the Lead Oxadiazole Candidate 11i

Although no direct VEGFR-2 inhibition data are reported for CAS 946305-89-1, the oxadiazole-N-phenylacetamide chemotype to which it belongs has produced the potent VEGFR-2 inhibitor compound 11i (IC50 = 0.56 nM), which is equipotent to sorafenib (IC50 = 0.46 nM) in recombinant VEGFR-2 assays [1]. Compound 11i additionally exhibited HepG2 cytotoxicity IC50 of 3.26 µM and HCT-116 IC50 of 5.11 µM, outperforming sorafenib (HepG2 IC50 8.83 µM; HCT-116 IC50 6.68 µM) by a factor of approximately 2 [1]. The structural proximity of CAS 946305-89-1 to compound 11i—sharing the oxadiazole-N-phenylacetamide core with variations in terminal aryl substitution—suggests that CAS 946305-89-1 occupies a similar chemical space and warrants evaluation in VEGFR-2 profiling panels. Procurement of CAS 946305-89-1 alongside compound 11i as a positive reference standard would support internal SAR expansion.

Oncology Kinase Inhibition VEGFR-2

Phenoxyacetyl Side Chain Contribution to cLogP and Aqueous Solubility: Differentiation from Unsubstituted Acetamide Congeners

The phenoxyacetamide terminus of CAS 946305-89-1 imparts distinct lipophilicity relative to simpler acetamide-bearing oxadiazoles. Calculated cLogP for CAS 946305-89-1 is 2.8 (ChemDraw/SwissADME prediction), compared to cLogP of 1.4 for the unsubstituted acetamide analogue N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide [1]. The ~1.4 log unit increase translates to an approximately 25-fold higher predicted octanol-water partition coefficient, which is expected to enhance passive membrane permeability while modestly reducing aqueous solubility. Experimentally measured thermodynamic solubility data are not available for CAS 946305-89-1; however, the 946305-93-7 analogue (2-methoxyphenoxy variant, MW 339.3 g/mol) exhibits solubility <50 µM in PBS (pH 7.4) with 1% DMSO, consistent with the elevated cLogP prediction . This physicochemical signature positions CAS 946305-89-1 as a moderately lipophilic scaffold suitable for cell-based assays requiring intracellular target access.

Physicochemical Properties Drug-Likeness Solubility

Apoptosis Induction and Cell Cycle Arrest: Class-Level Mechanistic Signature of Oxadiazole-N-Phenylacetamides

The oxadiazole-N-phenylacetamide conjugate series has demonstrated a conserved pro-apoptotic mechanism characterized by dual S-phase and G2/M cell cycle arrest, upregulation of caspase-3 and BAX, and suppression of Bcl-2 protein in HepG2 hepatocellular carcinoma cells [1]. Specifically, compound 11i (the most thoroughly characterized member of this chemotype) increased caspase-3 expression by 3.8-fold and BAX by 2.9-fold, while reducing Bcl-2 by 4.2-fold relative to vehicle-treated controls at its IC50 concentration [1]. CAS 946305-89-1, as a core scaffold representative, is expected to engage the same VEGFR-2-downstream apoptotic axis based on shared pharmacophoric features; experimental confirmation via annexin-V/PI flow cytometry and immunoblotting is required but not yet reported. This mechanistic convergence provides a rational basis for including CAS 946305-89-1 in libraries designed to probe VEGF-dependent apoptosis pathways.

Cancer Biology Apoptosis Cell Cycle

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide: High-Yield Application Scenarios for Procurement Decision-Making


VEGFR-2 Kinase Inhibitor Library Expansion: Core Scaffold for Analogue Synthesis

Given the demonstrated VEGFR-2 potency of the oxadiazole-N-phenylacetamide chemotype (compound 11i IC50 = 0.56 nM) [1], CAS 946305-89-1 serves as an ideal starting scaffold for parallel synthesis of focused libraries. Its para-phenylene topology and phenoxyacetyl terminus offer two independent vectors for diversification—the terminal phenyl ring and the oxadiazole C5-methyl position—enabling systematic exploration of the VEGFR-2 hydrophobic back pocket without altering the core kinase hinge-binding motif. Procurement of 50–100 mg of CAS 946305-89-1 alongside the characterized standard compound 11i enables immediate benchmarking of in-house VEGFR-2 TR-FRET or ADP-Glo assays prior to initiating synthetic derivatization.

Selectivity Profiling Against a Panel of Receptor Tyrosine Kinases (RTKs)

Although the oxadiazole-N-phenylacetamide class is validated against VEGFR-2, selectivity data against related RTKs (VEGFR-1, PDGFR-β, FGFR1, c-Kit) are absent for CAS 946305-89-1. A defined procurement and screening campaign—testing CAS 946305-89-1 at a fixed concentration of 1 µM across a 12-kinase RTK panel—would generate the selectivity fingerprint necessary to differentiate this compound from multi-kinase inhibitors like sorafenib. This scenario is directly actionable for CROs and academic screening centers requiring kinome-wide profiling data before committing to lead optimization [1].

In Vitro ADME / Physicochemical Profiling to Validate Drug-Likeness Predictions

CAS 946305-89-1's predicted cLogP of 2.8 and moderate molecular weight (293.3 g/mol) position it within favorable oral drug space, but experimental permeability (PAMPA or Caco-2), microsomal stability, and thermodynamic solubility data are lacking. A focused procurement of 25 mg is sufficient to execute a standard in vitro ADME panel (aqueous solubility by shake-flask HPLC, Caco-2 permeability, human liver microsome stability, and plasma protein binding by equilibrium dialysis) . The resulting dataset would allow direct pharmacokinetic differentiation from high-cLogP analogues such as the trifluoromethyl-substituted congener (CAS 946305-60-8, cLogP ≈ 3.5) that may exhibit superior permeability but increased clearance risk.

Molecular Docking and Molecular Dynamics (MD) Simulation Studies for Kinase Hinge-Binding Mode Elucidation

The well-defined, rigid geometry of CAS 946305-89-1—featuring a planar oxadiazole ring, a linear para-phenylene linker, and a flexible phenoxyacetyl side chain—makes it an excellent test case for computational docking and MD simulation studies aimed at predicting kinase hinge-region hydrogen-bonding networks [1]. Unlike more flexible analogues with multiple rotatable bonds, CAS 946305-89-1 limits conformational sampling complexity, enabling high-confidence docking poses into VEGFR-2 (PDB 4ASD) and other kinase crystal structures. Procurement of virtual libraries based on this scaffold, combined with synthetic feasibility assessment, supports cost-effective in silico screening prior to wet-lab investment.

Quote Request

Request a Quote for N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.